![molecular formula C8H14N4O2 B13151408 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a chemical compound with the molecular formula C₈H₁₄N₄O₂ It features a morpholine ring, an oxadiazole ring, and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent attachment of the morpholine and ethanamine groups. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core with moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a pharmacophore in active pharmaceutical ingredients.
Materials Science: It can be used in the development of new materials, such as fluorescent dyes and sensors.
Biological Research: The compound may serve as a tool for studying biological pathways and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
作用機序
The mechanism of action of 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring and have similar pharmacological properties.
4-(2-Aminoethyl)morpholine: This compound shares the morpholine ring and ethanamine group, making it structurally similar.
Uniqueness: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
1-(3-morpholin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N4O2/c1-6(9)7-10-8(11-14-7)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3 |
InChIキー |
VUAJEGJDNLVWOD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NO1)N2CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
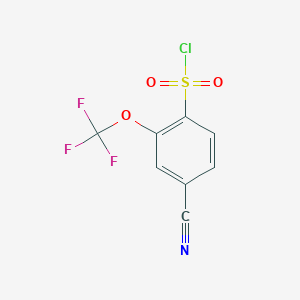
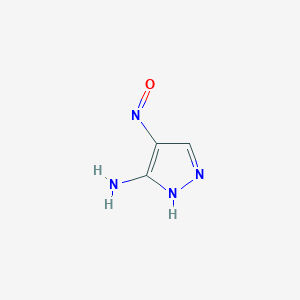
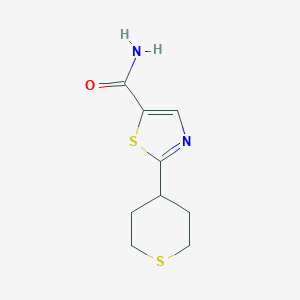
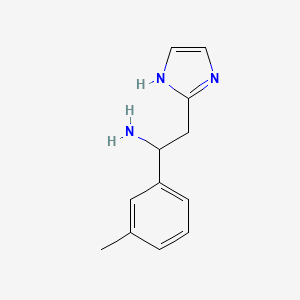
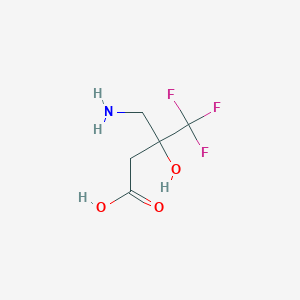
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

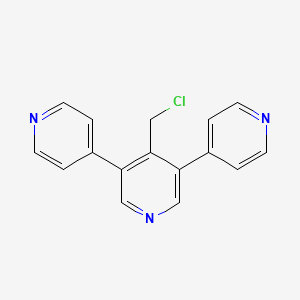
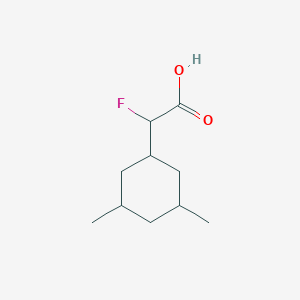
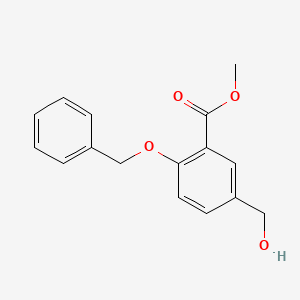
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13151377.png)


